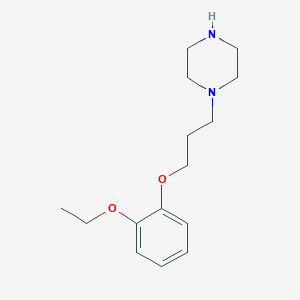
Cambridge id 7019522
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 7019522 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called PIM kinase, which is involved in various cellular processes, including cell growth, differentiation, and survival.
Mecanismo De Acción
Cambridge id 7019522 binds to the ATP-binding site of PIM kinase, preventing its activation and downstream signaling. PIM kinase is involved in various cellular processes, including the regulation of cell cycle progression, apoptosis, and protein synthesis. Inhibition of PIM kinase by Cambridge id 7019522 leads to the suppression of these processes, resulting in the inhibition of cancer cell growth and the modulation of the immune response.
Biochemical and Physiological Effects:
Cambridge id 7019522 has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. In addition, it has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Cambridge id 7019522 has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cambridge id 7019522 in lab experiments is its specificity towards PIM kinase, making it a valuable tool for studying its role in various cellular processes. However, one of the limitations of using Cambridge id 7019522 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on Cambridge id 7019522. One of the potential applications is in the treatment of autoimmune disorders, where its ability to modulate the immune response can be beneficial. Additionally, the combination of Cambridge id 7019522 with other cancer therapies, such as chemotherapy and radiation therapy, can enhance their efficacy and reduce their side effects. Further studies are also needed to optimize the synthesis of Cambridge id 7019522 and improve its solubility and bioavailability.
Conclusion:
Cambridge id 7019522 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and autoimmune disorders. Its specificity towards PIM kinase makes it a valuable tool for studying its role in various cellular processes. Further studies are needed to optimize its synthesis and improve its solubility and bioavailability, as well as explore its potential applications in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of Cambridge id 7019522 involves several steps, starting from commercially available starting materials. The first step involves the protection of a hydroxyl group in a benzene ring using a protecting group, such as tert-butyldimethylsilyl chloride. The protected benzene ring is then reacted with an amino acid derivative to form a dipeptide intermediate. The dipeptide intermediate is then deprotected, followed by cyclization to form the final product, Cambridge id 7019522.
Aplicaciones Científicas De Investigación
Cambridge id 7019522 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PIM kinase is overexpressed in many cancer types, and its inhibition by Cambridge id 7019522 has shown promising results in preclinical studies. In addition, Cambridge id 7019522 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Propiedades
Nombre del producto |
Cambridge id 7019522 |
|---|---|
Fórmula molecular |
C15H24N2O2 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
1-[3-(2-ethoxyphenoxy)propyl]piperazine |
InChI |
InChI=1S/C15H24N2O2/c1-2-18-14-6-3-4-7-15(14)19-13-5-10-17-11-8-16-9-12-17/h3-4,6-7,16H,2,5,8-13H2,1H3 |
Clave InChI |
KOZMEYMGOKZJCW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCCN2CCNCC2 |
SMILES canónico |
CCOC1=CC=CC=C1OCCCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
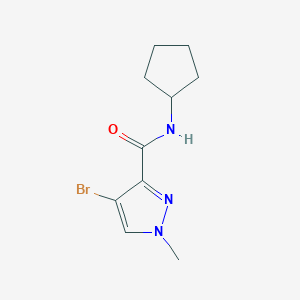
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
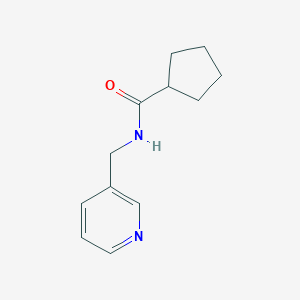
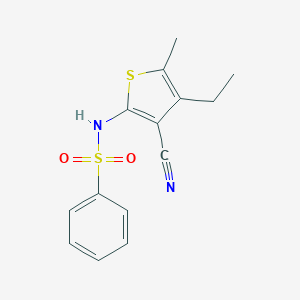
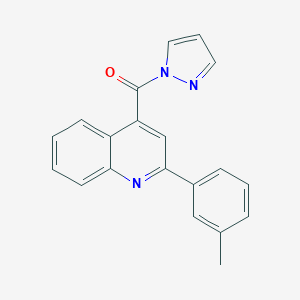
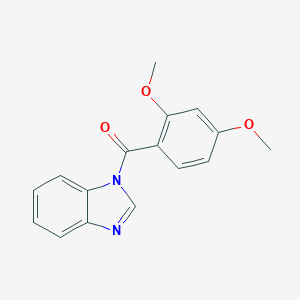
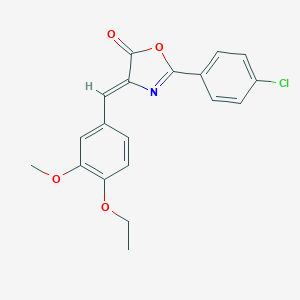
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
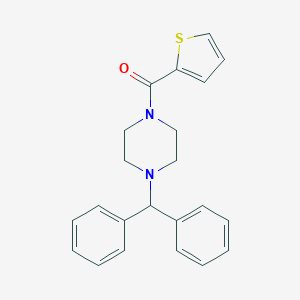
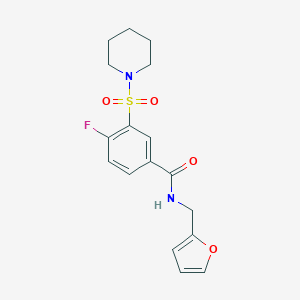
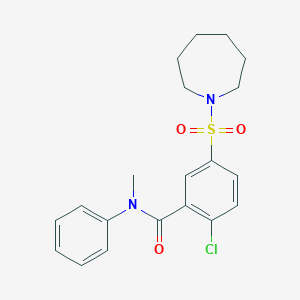
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)